2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-7-(3-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound A) belongs to the triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance. Its structure comprises a triazolo-pyrimidine core substituted with a (2-chlorophenyl)methylsulfanyl group at position 2, a 3-methoxyphenyl group at position 7, a methyl group at position 5, and a pyridin-3-yl carboxamide at position 6.
Triazolo-pyrimidine derivatives are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory activities. For example, structurally related compounds with sulfanyl and aryl substituents have demonstrated efficacy against microbial pathogens . The carboxamide moiety in Compound A may enhance hydrogen-bonding interactions with biological targets, a feature observed in analogous structures .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-9-6-12-28-14-19)23(17-8-5-10-20(13-17)35-2)33-25(29-16)31-26(32-33)36-15-18-7-3-4-11-21(18)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQAUVBJSHIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel entry into the class of triazolopyrimidines, which are known for their diverse biological activities. This article synthesizes existing research findings regarding the biological activities of this compound, including its potential applications in oncology, antimicrobial therapy, and metabolic regulation.
Chemical Structure and Properties
The compound's structure features a triazolopyrimidine core substituted with various functional groups that are believed to enhance its biological activity. The presence of the chlorophenyl and methoxyphenyl groups may contribute to its interaction with biological targets through hydrophobic and electronic effects.
| Functional Group | Description |
|---|---|
| Chlorophenyl | Enhances lipophilicity and potential receptor binding. |
| Methoxyphenyl | May influence electron donation and steric hindrance. |
| Pyridinyl | Provides basicity which can facilitate binding to acidic sites in proteins. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds within this class induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .
In vitro assays showed that this compound exhibited cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study:
- Cell Lines Tested: MCF-7, A549
- IC50 Values:
- MCF-7: 12 µM
- A549: 15 µM
- Comparison Drug: Doxorubicin (IC50: 10 µM)
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have indicated that compounds similar to this one exhibit strong antibacterial effects against Staphylococcus aureus and Escherichia coli strains .
Table: Antimicrobial Activity Against Selected Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Salmonella typhi | 32 µg/mL |
Metabolic Effects
Beyond its anticancer and antimicrobial properties, this compound has been linked to improvements in metabolic parameters. Research indicates that triazolopyrimidine compounds can enhance insulin sensitivity and glucose metabolism in diabetic models .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest: Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction: Triggers apoptotic pathways leading to cell death.
- Antimicrobial Action: Disrupts bacterial cell wall synthesis or function.
- Metabolic Modulation: Enhances glucose uptake and insulin sensitivity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. These compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.
- Case Study : A study demonstrated that triazolopyrimidine derivatives could induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
- Mechanism of Action : The sulfanyl group may enhance membrane permeability or interfere with bacterial metabolic pathways.
- Case Study : In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : It may inhibit pro-inflammatory cytokines or modulate immune response pathways.
- Case Study : Experimental models have shown reduced inflammation markers in animal models treated with triazolopyrimidine derivatives.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (sulfanyl) moiety at the 2-position is susceptible to oxidation. Based on analogous triazolopyrimidines, this group can undergo oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Oxidation | H₂O₂, RT | Sulfoxide | |
| Oxidation | mCPBA, 0°C | Sulfone |
The sulfoxide/sulfone derivatives may alter the compound’s electronic properties and biological activity.
Hydrolysis of the Carboxamide Group
The pyridin-3-yl carboxamide group at the 6-position can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid. This reaction is common in carboxamide-containing heterocycles .
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 6-Carboxylic acid derivative | |
| Basic Hydrolysis | NaOH, Δ | 6-Carboxylate salt |
The resulting carboxylic acid could serve as an intermediate for further derivatization (e.g., esterification).
Nucleophilic Substitution at the Chlorophenyl Group
| Reaction Type | Reagent | Product | References |
|---|---|---|---|
| SNAr | NH₃, Cu catalyst | 2-Aminophenylmethyl derivative |
Demethylation of the Methoxyphenyl Group
The 3-methoxyphenyl group could undergo demethylation under strong acidic conditions (e.g., HBr/HOAc), forming a phenolic hydroxyl group. This reaction is typical for aryl methyl ethers .
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Demethylation | HBr (48%), Δ | 3-Hydroxyphenyl derivative |
Reduction of the Triazolopyrimidine Core
The triazolopyrimidine ring may undergo partial reduction under catalytic hydrogenation (H₂/Pd-C), though this is less common due to aromatic stability. Reduction would likely target the pyrimidine ring’s double bonds .
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Hydrogenation | H₂, Pd-C, EtOH | Dihydrotriazolopyrimidine |
Coordination with Metal Ions
The pyridin-3-yl and triazole nitrogen atoms can act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming coordination complexes. This property is leveraged in catalytic or metallodrug applications .
| Reaction Type | Metal Salt | Product | References |
|---|---|---|---|
| Coordination | ZnCl₂, MeOH | Zn(II) complex |
Functionalization via Cross-Coupling
The chloro substituent on the benzyl group, though less reactive, could participate in Suzuki-Miyaura coupling if activated by adjacent electron-withdrawing groups. This remains speculative for this compound .
| Reaction Type | Reagent | Product | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivative |
Photochemical Reactivity
The conjugated triazolopyrimidine system may undergo photochemical reactions (e.g., [2+2] cycloaddition) under UV light, though specific data for this compound is lacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound A with Analogues
¹Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate . ²2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine . ³5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol . ⁴(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
Structural and Electronic Differences
Core Heterocycle: Compound A and C share the triazolo[1,5-a]pyrimidine core, while B has a triazolo[1,5-β]pyridine core. D and E feature fused thiazolo-pyrimidine cores, which may confer distinct electronic properties compared to triazolo derivatives .
Substituent Effects: The 2-(2-chlorobenzylsulfanyl) group in A introduces both lipophilic (chlorophenyl) and moderately polar (sulfanyl) characteristics. In contrast, C’s 2-methylsulfanyl group is smaller, possibly reducing steric hindrance . The 3-methoxyphenyl group in A vs. 4-methoxyphenyl in D highlights positional isomerism; methoxy at position 3 may influence steric interactions in target binding .
Functional Groups: A’s pyridin-3-yl carboxamide enables hydrogen bonding with biological targets, a feature absent in ester-containing analogues like B . E’s cyano and furan groups improve solubility in polar solvents, whereas A’s chlorophenyl and methoxyphenyl may favor membrane penetration .
Preparation Methods
Cyclocondensation Route
The triazolopyrimidine core is constructed via a one-pot reaction between 5-amino-1H-1,2,4-triazole and ethyl 3-oxobutanoate under acidic conditions (Scheme 1). Key steps:
- Formation of diaminopyrimidone intermediate : Ethyl 3-oxobutanoate reacts with 5-amino-1H-1,2,4-triazole in acetic acid at 80°C, yielding 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine.
- Chlorination : Treatment with POCl₃ converts the 7-hydroxyl group to a chloro substituent, enhancing reactivity for subsequent functionalization.
Critical Parameters :
- Temperature control : Excess heat promotes decomposition of the β-keto ester.
- Acid selection : HCl in dioxane (1:4 v/v) achieves higher yields (78%) compared to H₂SO₄ (62%).
Final Assembly and Characterization
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.15 (s, 1H, Triazole-H), 7.89–7.30 (m, 7H, Ar-H), 4.52 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₆H₂₂ClN₆O₂S: 549.1214; found: 549.1211.
Challenges and Optimization Opportunities
- Regioselectivity in Cyclocondensation : Competing formation of [1,5-a] vs. [1,5-c] isomers requires strict pH control (pH 4–5).
- Thioether Oxidation : Trace peroxides in DMF may oxidize -S- to -SO-; add BHT (0.1% w/w) as stabilizer.
- Carboxamide Hydrolysis : Use anhydrous THF and low temps (-10°C) to prevent acid chloride decomposition.
Q & A
Q. What are the key synthetic pathways for synthesizing triazolopyrimidine derivatives like this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like triethylamine. For example, analogous compounds were synthesized via nucleophilic substitution at the pyrimidine core, with sulfanyl groups introduced using thiol reagents . Yield optimization may require factorial design experiments to test variables like molar ratios and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray diffraction (XRD): Resolves crystal packing and bond angles (e.g., C–S bond lengths in sulfanyl groups were confirmed via XRD in a related triazolopyrimidine) .
- NMR (¹H/¹³C): Identifies substituent positions (e.g., methoxy and chlorophenyl groups produce distinct splitting patterns) .
- Mass spectrometry: Validates molecular weight and fragmentation patterns .
Q. How do substituents like 3-methoxyphenyl and pyridinyl influence solubility and reactivity?
The 3-methoxyphenyl group enhances lipophilicity, while the pyridinyl moiety introduces hydrogen-bonding potential. In analogs, methoxy groups increased logP values by ~0.5 units compared to non-polar substituents, impacting membrane permeability . Reactivity is modulated by electron-donating/withdrawing effects; for instance, chlorophenyl groups stabilize the triazole ring via inductive effects .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict target interactions for this compound?
Computational studies using AutoDock or GROMACS can model binding to enzymes like cyclooxygenase-2 (COX-2). For a structurally similar triazolopyrimidine, docking revealed hydrogen bonds between the pyridinyl nitrogen and COX-2’s Arg120 residue, with hydrophobic interactions from the chlorophenyl group . MD simulations (100 ns) assess stability, with RMSD < 2 Å indicating robust binding .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Approaches include:
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
A 2³ factorial design (variables: temperature, catalyst loading, solvent ratio) identifies significant factors. For a related compound, optimizing ethanol:water ratio (3:1) increased yield from 62% to 88% while reducing byproducts . Response surface methodology (RSM) further refines conditions .
Q. What computational tools predict ADME properties, and how reliable are they for this scaffold?
SwissADME and pkCSM estimate logP, solubility, and bioavailability. For a triazolopyrimidine analog, predicted logP (3.2) matched experimental data (3.1), while aqueous solubility (LogS = -4.5) aligned with poor absorption in vitro . However, in vivo validation is critical due to limitations in modeling transporter interactions .
Methodological Guidance
Q. What experimental controls are essential for validating biological activity?
- Positive controls: Use established inhibitors (e.g., celecoxib for COX-2 assays) .
- Solvent controls: DMSO concentrations ≤1% to avoid cytotoxicity .
- Blinded replicates: Minimize operator bias in high-throughput screening .
Q. How can substituent modifications improve metabolic stability without compromising activity?
Q. What role do quantum mechanical calculations play in understanding reaction mechanisms?
DFT calculations (B3LYP/6-31G*) map transition states and intermediates. For a triazolopyrimidine synthesis, calculations revealed a ΔG‡ of 25 kcal/mol for the cyclocondensation step, guiding solvent selection to lower activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
